8-(2-((3-methoxyphenyl)amino)ethyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
Description
Properties
IUPAC Name |
6-[2-(3-methoxyanilino)ethyl]-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N6O3/c1-12-11-25-15-16(22(2)19(27)23(3)17(15)26)21-18(25)24(12)9-8-20-13-6-5-7-14(10-13)28-4/h5-7,10-11,20H,8-9H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKOIQSWFQUKULP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C3=C(N=C2N1CCNC4=CC(=CC=C4)OC)N(C(=O)N(C3=O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
8-(2-((3-methoxyphenyl)amino)ethyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article presents a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The IUPAC name of the compound indicates a complex structure featuring an imidazole ring fused with a purine derivative. The presence of a methoxyphenyl group contributes to its unique chemical properties and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C19H24N4O3 |
| Molecular Weight | 356.42 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in DMSO and ethanol |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within cells. Key mechanisms include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in critical metabolic pathways.
- Receptor Modulation : It can modulate the activity of various receptors, impacting signaling pathways related to cell proliferation and apoptosis.
- Antioxidant Activity : It may exhibit antioxidant properties, reducing oxidative stress in cells.
Anticancer Properties
Research indicates that this compound shows promising anticancer activity. In vitro studies have demonstrated its efficacy against several cancer cell lines:
These findings suggest that the compound may act as a potent inhibitor of cancer cell growth by inducing apoptosis and inhibiting cell cycle progression.
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Preliminary studies have shown effectiveness against various bacterial strains:
- Staphylococcus aureus
- Escherichia coli
These results indicate potential applications in treating infections caused by resistant bacterial strains.
Case Studies
- In Vivo Efficacy : A study conducted on mice bearing tumor xenografts treated with the compound showed significant tumor reduction compared to control groups. The mechanism was linked to enhanced apoptosis and reduced angiogenesis within the tumors.
- Synergistic Effects : When combined with established chemotherapeutic agents like doxorubicin, the compound exhibited synergistic effects, enhancing overall anticancer efficacy while potentially reducing side effects associated with higher doses of traditional drugs.
Comparison with Similar Compounds
Structural Modifications and Pharmacological Profiles
The pharmacological activity of imidazo[2,1-f]purine-2,4-dione derivatives is highly dependent on substituents. Below is a comparative analysis of key analogues:
Key Findings and Structure-Activity Relationships (SAR)
Substituent Effects on 5-HT1A Affinity: Phenylpiperazinylalkyl chains (e.g., AZ-853, AZ-861) enhance 5-HT1A affinity (Ki < 5 nM) due to optimal hydrophobic interactions and hydrogen bonding with receptor residues . Methoxyphenylaminoethyl groups (target compound) show moderate affinity (Ki ~15–30 nM), likely due to reduced steric bulk compared to piperazine derivatives .
Selectivity for 5-HT7 vs. PDEs: Compounds with dihydroisoquinolinyl or piperazinylalkyl side chains (e.g., Compound 5 in ) exhibit dual 5-HT1A/PDE4B inhibition, enhancing therapeutic breadth . Fluorinated arylpiperazinyl derivatives (e.g., ’s Compound 9) prioritize 5-HT1A/7 affinity over PDE inhibition, making them selective antidepressants .
Impact of Methylation: Methyl groups at the 1- and 3-positions improve metabolic stability and blood-brain barrier penetration (e.g., AZ-853 vs. non-methylated analogues) .
Therapeutic Outcomes: Antidepressant Efficacy: Fluorophenylpiperazinyl derivatives (e.g., AZ-861) show superior in vivo efficacy in forced swim tests (FST) due to stronger 5-HT1A partial agonism . Side Effects: Compounds with α1-adrenolytic activity (e.g., AZ-853) may cause hypotension, whereas trifluoromethyl groups (AZ-861) correlate with weight gain .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
